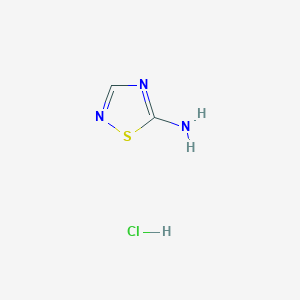

1,2,4-Thiadiazol-5-amine hydrochloride

Description

Properties

IUPAC Name |

1,2,4-thiadiazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S.ClH/c3-2-4-1-5-6-2;/h1H,(H2,3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIIKRHCWVHVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621497 | |

| Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152513-91-2 | |

| Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4-Thiadiazol-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies related to 1,2,4-Thiadiazol-5-amine hydrochloride (CAS Number: 152513-91-2). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data and procedural insights.

Core Chemical Properties

This compound is a heterocyclic compound that has garnered interest within the scientific community. Its chemical and physical properties are summarized below. The corresponding free base, 1,2,4-Thiadiazol-5-amine, is registered under CAS Number 7552-07-0.

| Property | Value | Reference |

| CAS Number | 152513-91-2 | N/A |

| Molecular Formula | C₂H₄ClN₃S | [1] |

| Molecular Weight | 137.60 g/mol | [1] |

| Melting Point | 166-169 °C | [1] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Data not available | N/A |

| Boiling Point | Data not available | N/A |

Synthesis and Experimental Protocols

A common route to 5-amino-1,2,4-thiadiazoles involves the oxidative cyclization of N-acylthioureas or related compounds. The subsequent conversion to the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid.

General Synthetic Workflow

Caption: General workflow for the synthesis and characterization of this compound.

Analytical Methodologies

The characterization and quantification of 1,2,4-thiadiazole derivatives are crucial for ensuring purity and for use in further applications. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this class of compounds.

General HPLC Method Development Workflow

A typical workflow for developing an HPLC method for a 1,2,4-thiadiazole derivative would involve the following steps:

Caption: A logical workflow for the development of an HPLC analytical method.

Biological Activity and Signaling Pathways

The 1,2,4-thiadiazole scaffold is a known pharmacophore present in a variety of biologically active compounds. Derivatives of 1,2,4-thiadiazole have been reported to exhibit a range of activities, including antimicrobial and anticancer effects.[2]

One of the noted mechanisms of action for some 1,2,4-thiadiazole derivatives is the inhibition of cysteine proteases, such as cathepsins.[3] The proposed mechanism involves the reaction of a cysteine thiol in the enzyme's active site with the N-S bond of the thiadiazole ring, leading to the formation of a disulfide bond and subsequent inactivation of the enzyme.[3]

Conceptual Signaling Pathway Inhibition

The following diagram illustrates a conceptual representation of how a 1,2,4-thiadiazole derivative might inhibit a signaling pathway through enzyme inactivation.

Caption: Conceptual diagram of cysteine protease inhibition by a 1,2,4-thiadiazole derivative.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not consistently available in public literature. For research purposes, it is imperative to acquire and interpret this data on a lot-specific basis. A general representation of expected spectral characteristics for the free base, 5-Amino-1,2,4-thiadiazole, is provided by PubChem (CID 290274).[4]

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development. This guide has summarized the available core chemical properties and provided a framework for its synthesis and analysis based on established methods for the 1,2,4-thiadiazole class of compounds. The exploration of its biological activities, particularly as an enzyme inhibitor, presents a promising avenue for future research. It is recommended that any research or development activities involving this compound be preceded by a thorough lot-specific analysis to confirm its identity and purity.

References

- 1. chembk.com [chembk.com]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 1,2,4-Thiadiazol-5-amine Hydrochloride

CAS Number: 152513-91-2

This technical guide provides an in-depth overview of 1,2,4-Thiadiazol-5-amine hydrochloride, a heterocyclic compound of interest to researchers and drug development professionals. The guide covers its physicochemical properties, synthesis, and key biological activities, with a focus on its potential as an enzyme inhibitor and anticancer agent. Detailed experimental protocols for relevant biological assays are also provided.

Physicochemical Properties

This compound is the salt form of the parent amine, 5-amino-1,2,4-thiadiazole. The hydrochloride form generally offers improved solubility and stability for research applications.

| Property | Value | Reference |

| CAS Number | 152513-91-2 | [1][2] |

| Molecular Formula | C₂H₄ClN₃S | [1][2] |

| Molecular Weight | 137.61 g/mol | [1] |

| Melting Point | 166-169 °C | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Parent Amine CAS | 7552-07-0 | |

| Parent Amine Formula | C₂H₃N₃S | [3] |

| Parent Amine MW | 101.13 g/mol | [3] |

Synthesis and Characterization

The synthesis of 5-amino-1,2,4-thiadiazole derivatives can be achieved through various methods, with a common approach being the oxidative cyclization of imidoyl thioureas.[4][5] The hydrochloride salt is then prepared by treating the free amine with hydrochloric acid.

Experimental Protocol: Synthesis of 5-Amino-1,2,4-thiadiazole and its Hydrochloride Salt

This protocol is a representative method based on the oxidative cyclization of a thiourea derivative.[4]

Step 1: Synthesis of a Guanyl Thiourea Precursor

-

To a solution of a desired isothiocyanate (1.0 eq) in a suitable solvent such as acetonitrile, add an equivalent of guanidine.

-

Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude guanyl thiourea, which can be used in the next step without further purification.

Step 2: Oxidative Cyclization to 5-Amino-1,2,4-thiadiazole

-

Dissolve the crude guanyl thiourea (1.0 eq) in acetonitrile.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Add molecular iodine (I₂) (1.2 eq) portion-wise while stirring at room temperature.

-

Continue stirring for 15-30 minutes. The reaction progress can be monitored by the disappearance of the starting material on a TLC plate.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 5-amino-1,2,4-thiadiazole derivative.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 5-amino-1,2,4-thiadiazole in a minimal amount of a suitable solvent, such as diethyl ether or methanol.

-

Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Applications

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] The primary areas of investigation for 5-amino-thiadiazole derivatives are as anticancer agents and enzyme inhibitors.

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives (a closely related isomer) have demonstrated potent anticancer activity.[7][8][9] These compounds often exert their effects by inducing apoptosis and causing cell cycle arrest in cancer cells. One of the key mechanisms identified for some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of cyclin-dependent kinase 2 (CDK2), an enzyme that is often overexpressed in cancer cells and plays a crucial role in cell cycle regulation.[10] Another derivative was shown to induce cell cycle arrest by inhibiting the extracellular signal-regulated kinase (ERK) pathway.[10]

Enzyme Inhibition: Carbonic Anhydrase

A significant body of research has focused on 5-amino-1,3,4-thiadiazole derivatives as inhibitors of carbonic anhydrases (CAs).[11][12][13] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[14] Certain CA isoforms, particularly CA II, IX, and XII, are overexpressed in various tumors and are involved in regulating pH, which is critical for cancer cell survival, proliferation, and metastasis.[6][15] By inhibiting these enzymes, thiadiazole derivatives can disrupt the pH balance of cancer cells, leading to their death. Sulfonamide derivatives of 5-amino-1,3,4-thiadiazole, such as acetazolamide, are well-known CA inhibitors.[6]

Experimental Protocols for Biological Assays

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.[11][16][17]

Materials:

-

Human or bovine carbonic anhydrase (e.g., hCA II)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate: p-Nitrophenyl acetate (p-NPA)

-

Test compound (this compound) and a known inhibitor (e.g., Acetazolamide)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of CA enzyme in cold Assay Buffer.

-

Prepare a stock solution of p-NPA (e.g., 3 mM) in DMSO or acetonitrile.

-

Prepare stock solutions of the test compound and acetazolamide in DMSO (e.g., 10 mM) and create a series of dilutions.

-

-

Assay Setup (in triplicate):

-

Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

-

Control (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

-

Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells except the blank.

-

Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.[18][19][20]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value of the compound.

References

- 1. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. bepls.com [bepls.com]

- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 10. pubs.vensel.org [pubs.vensel.org]

- 11. asianpubs.org [asianpubs.org]

- 12. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. benchchem.com [benchchem.com]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide on the Molecular Structure of 1,2,4-Thiadiazol-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and available physicochemical data for 1,2,4-Thiadiazol-5-amine hydrochloride (CAS Number: 152513-91-2). The 1,2,4-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document collates available spectroscopic data, general synthetic approaches, and discusses the known biological context of this class of compounds. Due to the limited availability of detailed experimental data for this specific salt in the public domain, this guide also highlights areas where further research is required.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound, 1,2,4-Thiadiazol-5-amine. The core structure consists of a five-membered aromatic ring containing one sulfur atom and two nitrogen atoms at positions 1, 2, and 4, with an amine group at the 5th position. The hydrochloride salt form is expected to enhance the compound's solubility in aqueous media.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| CAS Number | 152513-91-2 | --INVALID-LINK-- |

| Molecular Formula | C₂H₄ClN₃S | --INVALID-LINK-- |

| Molecular Weight | 137.61 g/mol | --INVALID-LINK-- |

| Melting Point | 166-169 °C | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While spectral data is referenced in several chemical databases, the complete raw data or detailed peak lists are not consistently available. The following tables summarize the expected and, where available, reported spectroscopic characteristics.

Table 2: ¹H NMR Spectroscopic Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Ring-H | ~8.0-8.5 | Singlet | The exact shift is dependent on the solvent and protonation state. |

| -NH₃⁺ | Variable | Broad Singlet | The chemical shift is highly dependent on concentration and solvent. |

Note: Specific experimental ¹H NMR data for the hydrochloride salt was not found in the public domain during the literature search.

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C3 | ~150-160 | |

| C5 | ~170-180 | Carbon bearing the amino group. |

Note: Specific experimental ¹³C NMR data for the hydrochloride salt was not found in the public domain during the literature search.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine salt) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| ~1650 | Medium | N-H bending |

| ~1600-1450 | Medium-Strong | C=N and C=C stretching (ring vibrations) |

| ~850-750 | Medium | C-S stretching |

Note: This is a generalized representation. The IR spectrum for the free base, 5-amino-1,2,4-thiadiazole, is available on the NIST WebBook[1].

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 101.01 | [M-HCl]⁺, Molecular ion of the free base |

Note: The mass spectrum would typically show the molecular ion of the free base after the loss of HCl. The mass spectrum for the free base is available on the NIST WebBook[1].

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general synthetic strategy for 5-amino-1,2,4-thiadiazoles can be inferred from established methods for this class of compounds.

General Synthesis of 5-Amino-1,2,4-thiadiazoles

A common route involves the oxidative cyclization of N-amidinothioureas or related precursors. The following represents a generalized workflow:

Experimental Steps (Generalized):

-

Formation of N-Amidinothiourea Intermediate: An appropriate amidine is reacted with a thiocyanate derivative to form the corresponding N-amidinothiourea.

-

Oxidative Cyclization: The intermediate is then treated with an oxidizing agent, such as hydrogen peroxide or iodine, to induce intramolecular cyclization, forming the 1,2,4-thiadiazole ring.

-

Purification of the Free Base: The resulting 1,2,4-Thiadiazol-5-amine (free base) is purified using standard techniques like recrystallization or column chromatography.

-

Formation of the Hydrochloride Salt: The purified free base is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

-

Isolation and Drying: The precipitated salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce in the literature, the 1,2,4-thiadiazole core is a well-recognized pharmacophore. Derivatives of this scaffold have been reported to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The mechanism of action for many biologically active 1,2,4-thiadiazole derivatives involves their ability to act as bioisosteres of other key heterocycles or to interact with specific enzyme targets. For instance, some derivatives have been shown to inhibit kinases or other enzymes involved in cellular signaling pathways.

Given the lack of specific information for the title compound, a definitive signaling pathway cannot be presented. However, a logical workflow for investigating the biological activity of a novel 1,2,4-thiadiazole derivative is proposed below.

Conclusion and Future Directions

This compound is a simple derivative of a medicinally important heterocyclic scaffold. While basic physicochemical properties are known, there is a significant lack of detailed publicly available experimental data, including its crystal structure, comprehensive spectroscopic analyses, a specific synthesis protocol, and its biological activity profile.

For researchers and drug development professionals, this compound represents a potential starting point for the synthesis of novel derivatives. Future research should focus on:

-

Complete Structural Elucidation: Performing single-crystal X-ray diffraction to determine the precise molecular geometry.

-

Detailed Spectroscopic Characterization: Publishing complete and assigned ¹H and ¹³C NMR spectra, as well as detailed IR and mass spectrometry data.

-

Development and Publication of a Detailed Synthetic Protocol: A validated and scalable synthesis route would be highly beneficial for the research community.

-

Comprehensive Biological Screening: Evaluating the compound against a panel of biological targets to identify any potential therapeutic applications.

This technical guide serves as a summary of the currently available information and a call for further investigation into the properties and potential applications of this compound.

References

An In-depth Technical Guide to the Synthesis Mechanism of 1,2,4-Thiadiazol-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and key data associated with the preparation of 1,2,4-thiadiazol-5-amine hydrochloride, a valuable building block in medicinal chemistry.

Core Synthesis Strategy: Oxidative Cyclization

The principal synthetic route to the 1,2,4-thiadiazole core involves the oxidative cyclization of an appropriate acyclic precursor. While various methods exist for the synthesis of substituted 5-amino-1,2,4-thiadiazoles, a common and efficient approach for the parent compound relies on the intramolecular oxidative S-N bond formation of an amidinothiourea intermediate.

A prevalent and environmentally benign oxidant for this transformation is hydrogen peroxide (H₂O₂). The overall reaction transforms a readily available thiourea derivative into the stable heterocyclic 1,2,4-thiadiazole ring system.

Proposed Synthesis Pathway and Mechanism

The synthesis of this compound can be conceptualized as a two-stage process:

-

Formation of 1,2,4-Thiadiazol-5-amine: This step involves the oxidative cyclization of an in-situ generated amidinothiourea.

-

Formation of the Hydrochloride Salt: The basic 5-amino group of the synthesized thiadiazole is subsequently protonated by treatment with hydrochloric acid to yield the stable hydrochloride salt.

The following diagram illustrates the proposed reaction pathway:

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,4-Thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of 1,2,4-thiadiazole compounds, from their initial theoretical description to their synthesis and eventual emergence as a significant scaffold in medicinal chemistry and materials science. This document provides a comprehensive historical overview, details key synthetic methodologies with experimental protocols, presents quantitative data for important derivatives, and visualizes the evolution of this important heterocyclic core.

A Historical Perspective: From Concept to Core Structure

The story of the 1,2,4-thiadiazole ring system begins in the 19th century, with its first known description dating back to 1821. However, it would take over a century for the theoretical concept to be realized in the laboratory. The first successful synthesis and characterization of a 1,2,4-thiadiazole compound were not reported until 1955.[1] This seminal work opened the door to exploring the chemistry and potential applications of this novel heterocyclic system.

A significant milestone in the natural product chemistry of this class of compounds was the isolation of Dendrodoin in 1980, the first natural product found to contain the 1,2,4-thiadiazole core.[1] This discovery further fueled interest in the biological activities of these compounds. The 1,2,4-thiadiazole ring is noted for its aromaticity, contributing to the general stability of its derivatives.[1]

Foundational Synthetic Methodologies

The construction of the 1,2,4-thiadiazole ring has been approached through various synthetic strategies over the decades. The classical methods laid the groundwork for the development of more sophisticated and efficient protocols.

Classical Synthetic Routes

The earliest and most fundamental methods for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles primarily relied on the oxidative dimerization of thioamides and the cyclization of amidinothioureas.[1]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole from Thiobenzamide (Oxidative Dimerization)

This protocol is a representative example of the oxidative dimerization of a thioamide.

-

Materials:

-

Thiobenzamide

-

N-Bromosuccinimide (NBS) or Iodine (I₂) as an oxidizing agent

-

A suitable solvent such as Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve thiobenzamide (2 equivalents) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent (e.g., NBS, 1.05 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for a specified time (typically a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate if iodine was used.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3,5-diphenyl-1,2,4-thiadiazole.

-

Modern Synthetic Innovations

More contemporary approaches have focused on improving efficiency, yield, and substrate scope. These methods include multicomponent reactions and [3+2] cycloadditions.[1] A notable modern method is the iodine-mediated one-pot synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles from nitriles and thioamides.[2][3]

Experimental Protocol: Iodine-Mediated One-Pot Synthesis of 3-Alkyl-5-Aryl-1,2,4-Thiadiazoles

This protocol outlines a modern, efficient synthesis of unsymmetrically substituted 1,2,4-thiadiazoles.[2][3]

-

Materials:

-

Aryl nitrile (1 equivalent)

-

Alkyl thioamide (1.2 equivalents)

-

Aluminum chloride (AlCl₃) (1.2 equivalents)

-

Iodine (I₂) (2.0 equivalents)

-

Dichloromethane (CH₂Cl₂) as solvent

-

-

Procedure:

-

To a stirred solution of the aryl nitrile and alkyl thioamide in dichloromethane, add aluminum chloride at 0 °C.

-

Allow the mixture to warm to room temperature and stir for the specified time (e.g., 2-4 hours) until the formation of the intermediate is complete (monitored by TLC).

-

Add iodine to the reaction mixture and stir at room temperature for an additional period (e.g., 1-2 hours).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 3-alkyl-5-aryl-1,2,4-thiadiazole.

-

Quantitative Data of Key 1,2,4-Thiadiazole Compounds

The following table summarizes the physical and spectral properties of some representative 1,2,4-thiadiazole derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 5-Amino-3-methyl-1,2,4-thiadiazole | C₃H₅N₃S | 115.16 | 202 | (CD₃OD) δ 3.27 (s, 3H) | (CD₃OD) Not specified in source |

| 3,5-Diphenyl-1,2,4-thiadiazole | C₁₄H₁₀N₂S | 238.31 | 91-93 | (CDCl₃) δ 7.4-7.6 (m, 6H), 8.0-8.2 (m, 4H) | (CDCl₃) δ 127.1, 128.9, 130.8, 132.8, 171.2, 189.5 |

| 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide | C₄H₆N₄OS | 158.18 | Not specified | Not specified | Not specified |

Conclusion and Future Outlook

The field of 1,2,4-thiadiazole chemistry has evolved significantly from its early theoretical underpinnings. The development of robust synthetic methodologies has enabled the exploration of a vast chemical space, leading to the discovery of numerous derivatives with a wide array of applications, particularly in medicinal chemistry. The 1,2,4-thiadiazole scaffold is now recognized as a "privileged" structure in drug discovery, with derivatives exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and antiviral properties. Future research in this area is expected to focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic approaches, and the continued exploration of the biological activities of novel 1,2,4-thiadiazole-containing molecules. The versatility of this heterocyclic core ensures its continued importance in the quest for new therapeutic agents and advanced materials.

References

Spectroscopic and Synthetic Profile of 1,2,4-Thiadiazol-5-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a representative synthetic workflow for 1,2,4-Thiadiazol-5-amine hydrochloride. Due to the limited availability of public spectroscopic data for the hydrochloride salt, this document presents data for the free base, 1,2,4-Thiadiazol-5-amine, where specified, as a close structural analog. This guide is intended to support research and development activities involving this compound.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 1,2,4-Thiadiazol-5-amine and its hydrochloride salt.

Infrared (IR) Spectroscopy

The infrared spectrum of solid 1,2,4-Thiadiazol-5-amine, obtained as a KBr pellet, reveals characteristic vibrational modes of its functional groups. The data presented below is for the free base. For the hydrochloride salt, additional or shifted bands corresponding to the ammonium salt and chloride counter-ion would be expected.

Table 1: Infrared (IR) Spectral Data of 1,2,4-Thiadiazol-5-amine

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3100 | N-H stretching (amine) |

| 1640 - 1610 | N-H bending (amine) |

| 1550 - 1450 | C=N stretching (thiadiazole ring) |

| 1400 - 1300 | C-N stretching |

| 850 - 750 | C-S stretching |

Note: Data is for the free base, 1,2,4-Thiadiazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak lists for this compound are not publicly available, typical chemical shifts for the protons and carbons in the thiadiazole ring and the amine group can be predicted. The formation of the hydrochloride salt would lead to a downfield shift of the signals of nearby protons and carbons due to the electron-withdrawing effect of the protonated amine group.

Table 2: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0 - 8.5 | Singlet | CH (thiadiazole ring) |

| ~7.0 - 7.5 | Broad Singlet | NH₃⁺ |

Note: These are predicted values. Actual values may vary depending on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C5 (carbon bearing the amino group) |

| ~150 - 155 | C3 (methine carbon) |

Note: These are predicted values. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of 1,2,4-Thiadiazol-5-amine (free base) shows a molecular ion peak corresponding to its molecular weight. For the hydrochloride salt, under typical electrospray ionization (ESI) conditions, the spectrum would be expected to show the protonated molecule of the free base.

Table 4: Mass Spectrometry Data of 1,2,4-Thiadiazol-5-amine

| m/z | Ion |

| 101.00 | [M]⁺ (Molecular ion of the free base) |

| 102.01 | [M+H]⁺ (Protonated molecule of the free base) |

Note: Data is for the free base, 1,2,4-Thiadiazol-5-amine.[1][2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify its functional groups.

Methodology:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum of a blank KBr pellet is recorded first. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the hydrochloride salt is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom.

-

-

Data Analysis: The chemical shifts, multiplicities (for ¹H NMR), and integration of the signals are analyzed to assign the protons and carbons to the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of the ions is recorded.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions, which can provide information about the structure of the molecule.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

References

Navigating the Spectral Landscape: An In-depth Technical Guide to the NMR Analysis of 1,2,4-Thiadiazol-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of 1,2,4-Thiadiazol-5-amine hydrochloride. Aimed at professionals in the fields of chemical research and drug development, this document offers a detailed examination of the expected NMR data, standardized experimental protocols for acquiring high-quality spectra, and a visual representation of the analytical workflow. The structural elucidation of heterocyclic compounds such as this compound is fundamental to advancing pharmaceutical and materials science, and NMR spectroscopy stands as a primary tool in this endeavor.

Quantitative NMR Data Summary

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound. It is important to note that direct experimental data for this specific salt is not widely published. Therefore, the presented data is a well-reasoned estimation based on the analysis of closely related analogs, such as 5-amino-3-methyl-1,2,4-thiadiazole, and established principles of NMR spectroscopy for heterocyclic amines and their hydrochloride salts. The presence of the hydrochloride salt is expected to influence the chemical shifts, particularly of the amine protons and adjacent carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C3-H | 8.0 - 8.5 | Singlet (s) | The sole proton on the thiadiazole ring, expected to be deshielded. |

| -NH₃⁺ | 9.0 - 11.0 | Broad Singlet (br s) | Protons of the ammonium group, typically broad due to exchange and quadrupolar effects. The chemical shift can be highly dependent on solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 | 150 - 155 | Carbon bearing the ring proton. |

| C5 | 170 - 175 | Carbon attached to the ammonium group, expected to be significantly deshielded. |

Detailed Experimental Protocols

Acquiring high-quality and reproducible NMR spectra is contingent upon meticulous experimental procedure. The following protocol outlines the key steps for the NMR analysis of this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Due to the polar nature of the hydrochloride salt, a polar deuterated solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is a highly suitable choice as it readily dissolves the compound and has a high boiling point. Deuterium oxide (D₂O) can also be used, but this will result in the exchange and disappearance of the -NH₃⁺ proton signal.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be applied to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's deuterium lock system will use the deuterium signal from the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

-

Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard for most organic compounds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

3. Data Processing and Analysis:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualized Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the NMR spectral analysis process, from initial sample handling to final data interpretation.

Crystal Structure of 1,2,4-Thiadiazol-5-amine Hydrochloride: Data Not Publicly Available

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific published crystal structure for 1,2,4-Thiadiazol-5-amine hydrochloride (CAS Number: 152513-91-2). While information on the synthesis and biological activities of various 1,2,4-thiadiazole derivatives is accessible, the detailed crystallographic data, including unit cell parameters, bond lengths, bond angles, and the experimental protocol for the single-crystal X-ray diffraction of the hydrochloride salt of 1,2,4-Thiadiazol-5-amine, is not present in the reviewed resources.

Consequently, the creation of an in-depth technical guide or whitepaper that includes quantitative data tables, detailed experimental protocols, and a visual workflow diagram for the crystal structure determination of this specific compound is not possible at this time.

For researchers, scientists, and drug development professionals interested in the structural aspects of this class of compounds, it is recommended to either:

-

Perform a single-crystal X-ray diffraction study on synthesized and crystallized this compound to determine its crystal structure.

-

Consult proprietary or internal databases that may contain this information.

-

Explore the crystal structures of closely related 1,2,4-thiadiazole derivatives that have been deposited in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC). This can provide insights into the likely structural features of the target compound.

A generalized workflow for determining the crystal structure of a small organic molecule like this compound is presented below as a reference for future experimental work.

Generalized Experimental Workflow for Crystal Structure Determination

Caption: Generalized workflow for crystal structure determination.

Should the crystal structure of this compound be determined and published in the future, a detailed technical guide could be prepared. This would include comprehensive tables of crystallographic data (unit cell dimensions, atomic coordinates, bond lengths and angles), a detailed description of the experimental procedures (crystal growth, data collection parameters, and structure refinement methods), and visualizations of molecular and packing structures.

Biological Potential of 5-Amino-1,2,4-Thiadiazole Derivatives: A Technical Guide

Executive Summary: The 1,2,4-thiadiazole ring system, particularly when substituted with an amino group at the 5-position, represents a privileged scaffold in medicinal chemistry and drug discovery. As a bioisostere of pyrimidine and oxadiazole, this five-membered heterocycle is a key component in a multitude of compounds exhibiting a broad spectrum of pharmacological activities.[1] The mesoionic character of the thiadiazole ring allows derivatives to readily cross cellular membranes, enhancing their interaction with biological targets.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-amino-1,2,4-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical pathways and workflows are visualized to support researchers and professionals in the field of drug development.

Synthesis Strategies

The construction of the 5-amino-1,2,4-thiadiazole core is achieved through various synthetic methodologies, often involving the formation of a critical S-N bond. Modern approaches focus on efficiency, substrate scope, and the use of environmentally benign conditions.[4][5] Common strategies include the intramolecular oxidative cyclization of N-amidinothioureas or imidoyl thioureas, which can be mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) or through electro-oxidative methods.[4] These methods offer high yields and tolerance for a wide range of functional groups.

Caption: General workflow for the synthesis of 5-amino-1,2,4-thiadiazole derivatives.

Experimental Protocol: Synthesis via Intramolecular Oxidative S-N Bond Formation

This protocol is adapted from methodologies involving the oxidation of imidoyl thioureas.[4]

-

Preparation of Imidoyl Thiourea: The appropriate imidoyl thiourea precursor is synthesized according to established literature methods.

-

Reaction Setup: To a solution of the imidoyl thiourea (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL), the oxidizing agent, for example, phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol), is added portion-wise at room temperature with continuous stirring.

-

Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically within 15-30 minutes).

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with the same solvent (3 x 10 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3-substituted-5-arylamino-1,2,4-thiadiazole.

-

Characterization: The structure of the final compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity

Thiadiazole derivatives are extensively investigated for their potent anticancer activities across a wide range of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes that regulate cell growth and proliferation, as well as the induction of programmed cell death (apoptosis).

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of various aminothiadiazole derivatives against several cancer cell lines. Note that many studies focus on the 1,3,4-thiadiazole isomer, which shares the core aminothiadiazole pharmacophore and provides valuable structure-activity relationship insights.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Benzo[6][7]imidazo[1,2-d][1][4][6]thiadiazole derivative | HL-60 (Leukemia) | 0.24 - 1.72 | [1] |

| 4-(isopropylthio)anthra[1,2-c][1][4][7]thiadiazole-6,11-dione | Leukemia Cell Lines | 0.18 - 1.45 | [1] |

| 5-Aryl-1,3,4-thiadiazole-2-amine (Compound 2g) | LoVo (Colon) | 2.44 | [8] |

| 5-Aryl-1,3,4-thiadiazole-2-amine (Compound 2g) | MCF-7 (Breast) | 23.29 | [8] |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | Neuroblastoma, Glioma | Not specified, potent inhibition | [9] |

| 5-substituted-2-amino-1,3,4-thiadiazole (Compound 4) | C6 (Neuroblastoma) | 0.005 (CDK2 inhibition) | [10] |

| Piperazine-substituted 5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 2.34 - 8.35 | [11][12] |

| Piperazine-substituted 5-(4-chlorophenyl)-1,3,4-thiadiazole | HepG2 (Liver) | 3.13 - 8.35 | [11][12] |

| N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivative (19) | MCF-7 (Breast) | < 10 | [13] |

Mechanism of Action: Enzyme Inhibition and Cell Cycle Arrest

A primary anticancer mechanism for aminothiadiazole derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[10] CDK2 forms complexes with cyclin E and cyclin A, which phosphorylate the retinoblastoma protein (pRb). This phosphorylation releases the E2F transcription factor, allowing the expression of genes required for S-phase entry and DNA replication. By inhibiting CDK2, these derivatives prevent pRb phosphorylation, keeping E2F sequestered and thereby arresting the cell cycle at the G1/S transition.[10] Other targeted enzymes include IMP dehydrogenase, focal adhesion kinase (FAK), and receptor tyrosine kinases like EGFR and HER-2.[12][14][15]

Caption: Inhibition of the CDK2 pathway by thiadiazole derivatives leads to cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized thiadiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours. A control group is treated with DMSO-containing medium only.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity

The aminothiadiazole scaffold is present in several antimicrobial agents, and novel derivatives continue to show promising activity against a range of pathogenic bacteria and fungi.[16][17] Their efficacy often stems from the presence of specific pharmacophoric features, such as halogen or oxygenated substituents on appended aryl rings.[18]

Quantitative Data: In Vitro Antimicrobial Activity

| Compound Class/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20 - 28 | [16][18] |

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20 - 28 | [16][18] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | A. niger | 32 - 42 | [18] |

| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | C. albicans | 32 - 42 | [18] |

| Tris-2,5-disubstituted 1,3,4-thiadiazole | S. pneumoniae, P. aeruginosa | 8 - 31.25 | [16] |

| 5-(1-adamantyl)-1,3,4-thiadiazole derivatives | Gram-positive bacteria | Not specified, marked activity | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Several 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties in preclinical models.[19][20][21] This activity is often evaluated using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.

Quantitative Data: In Vivo Anti-inflammatory Activity

| Compound Class/Derivative | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference |

| 2,6-diaryl-imidazo[2,1-b][1][5][6]thiadiazole (5c) | 50 | 56.41 | [21] |

| 2,6-diaryl-imidazo[2,1-b][1][5][6]thiadiazole (5j) | 50 | 41.02 | [21] |

| (±)-2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]propionic acid (9) | Not specified | Good, dose-dependent | [19] |

| N-(5-aryl-1,3,4-thiadiazol-2-yl) benzamide (3d, 3e) | Not specified | Prominent and consistent | [20] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

-

Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions and fasted overnight before the experiment.

-

Compound Administration: The test compounds and a standard drug (e.g., Diclofenac) are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. A control group receives only the vehicle.

-

Inflammation Induction: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Caption: A typical workflow for the biological screening of novel thiadiazole derivatives.

Other Biological Activities

Beyond the major areas discussed, 5-amino-1,2,4-thiadiazole derivatives have been explored for other therapeutic applications:

-

Diuretic Activity: As derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, these compounds can act as potent carbonic anhydrase inhibitors, a mechanism central to the action of diuretics like acetazolamide.[7]

-

Neuroprotective Activity: Certain derivatives, such as FABT, have shown the ability to protect neuronal cells from neurotoxic agents in vitro, suggesting potential applications in neurodegenerative diseases.[9]

-

Antitubercular Activity: The thiadiazole nucleus is a component of compounds tested for activity against Mycobacterium tuberculosis, showing promise for the development of new anti-TB agents.[22]

Conclusion and Future Perspectives

The 5-amino-1,2,4-thiadiazole scaffold and its isomers are unequivocally a cornerstone in the development of new therapeutic agents. The diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlight their immense potential. The ease of synthetic modification allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity. Future research should focus on elucidating novel mechanisms of action, optimizing pharmacokinetic and safety profiles through targeted chemical modifications, and advancing the most promising lead compounds into further preclinical and clinical development. The continued exploration of this versatile heterocyclic system is poised to deliver the next generation of innovative medicines.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. chemmethod.com [chemmethod.com]

- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives - ProQuest [proquest.com]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.vensel.org [pubs.vensel.org]

- 11. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 14. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. scienceopen.com [scienceopen.com]

- 19. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 21. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Thiadiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties confer metabolic stability and the ability to engage in diverse biological interactions, making it a versatile scaffold for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive overview of the 1,2,4-thiadiazole core, detailing its synthesis, multifaceted biological activities, and the experimental protocols crucial for its exploration and development.

Synthetic Strategies for 1,2,4-Thiadiazole Derivatives

The synthesis of the 1,2,4-thiadiazole ring is well-established, with several efficient methods available to medicinal chemists. A common and robust strategy involves the oxidative cyclization of N-acyl- or N-imidoyl-thioureas. This approach offers a high degree of flexibility in introducing various substituents at the 3 and 5 positions of the thiadiazole ring, which is crucial for tuning the pharmacological activity.

Another prevalent method is the reaction of amidines with thioacylating agents followed by in situ intramolecular dehydrogenative N-S bond formation.[1] This one-pot synthesis is often promoted by bases like sodium hydride in solvents such as DMF.[1] Furthermore, iodine-mediated oxidative C-N and N-S bond formation in aqueous media provides an environmentally benign route to 3-substituted-5-amino-1,2,4-thiadiazoles from isothiocyanates.[2]

Broad-Spectrum Biological Activities

The 1,2,4-thiadiazole scaffold is a constituent of numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] This versatility stems from the ability of the thiadiazole ring to act as a bioisostere for other heterocycles and to interact with various biological targets.

Anticancer Activity

A significant body of research highlights the potential of 1,2,4-thiadiazole derivatives as potent anticancer agents.[4] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including breast, lung, and prostate cancers. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[5][6] For instance, some derivatives function as inhibitors of crucial enzymes like aromatase, which is a key target in the treatment of hormone-dependent breast cancer.[4][7]

Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [4] |

| A549 (Lung) | 0.17 ± 0.032 | [4] | |

| DU-145 (Prostate) | 0.83 ± 0.091 | [4] | |

| MDA MB-231 (Breast) | 0.28 ± 0.017 | [4] | |

| 8c | MCF-7 (Breast) | 1.12 ± 0.64 | [4] |

| A549 (Lung) | 1.79 ± 0.59 | [4] | |

| 8d | MCF-7 (Breast) | 0.98 ± 0.11 | [4] |

| A549 (Lung) | 1.02 ± 0.15 | [4] | |

| 8e | MCF-7 (Breast) | 0.34 ± 0.025 | [4] |

| A549 (Lung) | 0.51 ± 0.061 | [4] | |

| 8g | MCF-7 (Breast) | 0.21 ± 0.011 | [4] |

| A549 (Lung) | 0.33 ± 0.042 | [4] | |

| 8i | MCF-7 (Breast) | 0.15 ± 0.009 | [4] |

| A549 (Lung) | 0.24 ± 0.018 | [4] |

Antimicrobial Activity

The 1,2,4-thiadiazole nucleus is a key component of the fourth-generation cephalosporin antibiotic, Cefozopran, highlighting its importance in the development of antibacterial agents.[8][9][10][11] Cefozopran exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[11][12] Its mechanism involves binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the integrity of the bacterial cell wall.[11][12] The antimicrobial potential of this scaffold extends beyond cephalosporins, with numerous other derivatives demonstrating significant activity against various pathogens.

Table 2: Antimicrobial Activity of Selected 1,2,4-Thiadiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Cefozopran | Staphylococcus aureus | 0.1 - 3.13 | [8] |

| Streptococcus pneumoniae | ≤0.05 - 0.78 | [8] | |

| Escherichia coli | 0.1 - >100 | [8] | |

| Klebsiella pneumoniae | ≤0.05 - 12.5 | [8] | |

| Pseudomonas aeruginosa | 0.39 - >100 | [8] | |

| Halicin | Clostridioides difficile | 0.2 | [13] |

| Acinetobacter baumannii | 0.5 - 4 | [13] | |

| Mycobacterium tuberculosis | ≤0.06 - >128 | [13] |

Anti-inflammatory and Antiviral Activities

Derivatives of 1,2,4-thiadiazole have also shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[14][15] Additionally, various 1,2,4-thiadiazole-containing compounds have been investigated for their antiviral properties, demonstrating the broad therapeutic potential of this versatile scaffold.

Key Signaling Pathways and Experimental Workflows

The development of 1,2,4-thiadiazole-based therapeutic agents relies on a systematic workflow encompassing synthesis, biological screening, and mechanism of action studies. The following diagrams illustrate a generalized workflow and key signaling pathways often targeted by these compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 3. Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Cefozopran | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is Cefozopran Hydrochloride used for? [synapse.patsnap.com]

- 12. Cephalosporin - Wikipedia [en.wikipedia.org]

- 13. Halicin - Wikipedia [en.wikipedia.org]

- 14. sphinxsai.com [sphinxsai.com]

- 15. diva-portal.org [diva-portal.org]

The Aminothiadiazole Core: A Physicochemical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The physicochemical characteristics of these compounds are paramount, governing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and ultimately their therapeutic efficacy. This technical guide provides a comprehensive overview of the key physicochemical properties of aminothiadiazoles, detailed experimental protocols for their determination, and insights into their mechanisms of action through relevant signaling pathways.

Core Physicochemical Characteristics of Aminothiadiazoles

The physicochemical properties of aminothiadiazole derivatives are significantly influenced by the nature and position of substituents on the thiadiazole ring and the amino group. Understanding these properties is crucial for optimizing drug candidates.

Acidity and Basicity (pKa)

The pKa value, the negative logarithm of the acid dissociation constant, is a critical parameter that determines the ionization state of a molecule at a given pH. The 2-amino-1,3,4-thiadiazole core possesses both acidic and basic centers. The endocyclic nitrogen atoms can be protonated, while the exocyclic amino group can also accept a proton. The pKa of the parent 2-amino-1,3,4-thiadiazole is approximately 3.2, indicating it is a weak base. Substituents on the thiadiazole ring can significantly alter the pKa. Electron-withdrawing groups tend to decrease the basicity (lower pKa), while electron-donating groups increase it.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes. The parent 2-amino-1,3,4-thiadiazole is relatively polar, with a predicted LogP value around -0.4. The lipophilicity of aminothiadiazole derivatives can be readily modulated by introducing various substituents. Aromatic and aliphatic groups attached to the thiadiazole ring or the amino group generally increase the LogP value.

Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability. The parent 2-amino-1,3,4-thiadiazole is soluble in water, with a reported solubility of 25 mg/mL.[1][2][3] However, the solubility of its derivatives can vary widely depending on the nature of the substituents. Generally, the introduction of non-polar, lipophilic groups tends to decrease aqueous solubility, while the incorporation of polar or ionizable moieties can enhance it. The crystal packing of the solid form also plays a significant role in determining solubility.

Crystal Structure

The three-dimensional arrangement of molecules in a solid-state, known as the crystal structure, influences several key properties, including solubility, dissolution rate, and stability. X-ray crystallography is the definitive method for determining the crystal structure of aminothiadiazole derivatives. The packing of these molecules in the crystal lattice is often governed by hydrogen bonding interactions involving the amino group and the nitrogen atoms of the thiadiazole ring, as well as π-π stacking interactions between aromatic rings.

Quantitative Physicochemical Data

The following tables summarize available quantitative data for 2-amino-1,3,4-thiadiazole and some of its derivatives. It is important to note that experimental values can vary depending on the specific conditions under which they were measured.

| Compound Name | Structure | pKa | LogP (experimental) | LogP (predicted) | Aqueous Solubility | Melting Point (°C) | Reference |

| 2-Amino-1,3,4-thiadiazole | 3.2 (Uncertain) | - | -0.43, -0.4 | 25 mg/mL | 188-191 (dec.) | [2][3] | |

| 2-Amino-5-methyl-1,3,4-thiadiazole | - | - | - | - | - | [4] | |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | - | - | - | - | - | [5] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the aminothiadiazole derivative (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Place a known volume of the aminothiadiazole solution in a thermostatted vessel and add the background electrolyte.

-

If the compound is a base, titrate with the standardized acid solution. If it is an acid, titrate with the standardized base solution.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (where the slope is maximal) or by fitting the data to the Henderson-Hasselbalch equation.

-

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer). The concentration of the compound in each phase is measured at equilibrium, and the LogP is calculated from the ratio of these concentrations.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of the aminothiadiazole derivative in the aqueous phase.

-

In a stoppered flask or tube, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous solution of the compound.

-

Shake the mixture vigorously for a predetermined time (e.g., 1-24 hours) at a constant temperature to allow for equilibration.

-

-

Phase Separation and Analysis:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).

-

Determination of Aqueous Solubility by the Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water or buffer) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

-

Equilibration:

-

Add an excess amount of the solid aminothiadiazole derivative to a flask containing a known volume of the desired aqueous medium (e.g., purified water or a buffer of a specific pH).

-

Seal the flask and agitate it at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution. Care must be taken to avoid precipitation or adsorption during this step.

-

-

Analysis:

-

Withdraw a clear aliquot of the supernatant.

-